molecular formula C15H21FN2O B12069458 Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]-

Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]-

Cat. No.: B12069458
M. Wt: 264.34 g/mol
InChI Key: ODYLHMGXYMWXIX-UHFFFAOYSA-N
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Description

Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]- is a synthetic amide derivative characterized by a butanamide backbone substituted with a fluorinated phenyl ring containing a 4-piperidinyl group. This compound belongs to a class of molecules frequently explored in medicinal chemistry due to the pharmacophoric importance of piperidine and fluorinated aromatic moieties. The fluorine atom enhances metabolic stability and modulates electronic properties, while the 4-piperidinyl group may contribute to receptor binding via hydrogen bonding or hydrophobic interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21FN2O

Molecular Weight

264.34 g/mol

IUPAC Name

N-(2-fluoro-5-piperidin-4-ylphenyl)butanamide

InChI

InChI=1S/C15H21FN2O/c1-2-3-15(19)18-14-10-12(4-5-13(14)16)11-6-8-17-9-7-11/h4-5,10-11,17H,2-3,6-9H2,1H3,(H,18,19)

InChI Key

ODYLHMGXYMWXIX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C2CCNCC2)F

Origin of Product

United States

Preparation Methods

Method 1: Acyl Halide Reaction

The amine reacts with butanoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) is added to scavenge HCl, facilitating the reaction.

Reaction Conditions :

  • Solvent : THF/DCM

  • Base : TEA (2.5 equiv)

  • Temperature : 0°C → room temperature

  • Yield : 68–72%

Method 2: Carbodiimide-Mediated Coupling

Butanoic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The activated ester reacts with the amine intermediate in DMF at 25°C.

Reaction Conditions :

  • Activator : DCC/NHS

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 25°C

  • Yield : 65–70%

Deprotection and Final Product Isolation

The benzyl protecting group on the piperidine nitrogen is removed via catalytic hydrogenation:

Hydrogenation Protocol :

  • Catalyst : 10% Pd/C

  • Solvent : Ethanol/HCl (1:1)

  • Pressure : 1 atm H₂

  • Duration : 12 hours

  • Yield : 85–90%

After filtration and solvent evaporation, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.

Analytical Characterization

The final product is characterized using spectroscopic and chromatographic techniques:

Property Value Method
Molecular FormulaC₁₅H₂₁FN₂OHigh-Resolution MS
Melting Point142–144°CDifferential Scanning Calorimetry
Purity≥98%HPLC (C18 column)
¹H NMR (CDCl₃)δ 1.02 (t, 3H), 1.85 (m, 4H), 2.75 (m, 1H), 6.92 (d, 1H), 7.35 (m, 2H)400 MHz NMR

Comparative Analysis of Synthesis Routes

The table below evaluates the efficiency of two acylation methods:

Parameter Acyl Halide Method Carbodiimide Method
Reaction Time4 hours8 hours
Yield72%70%
By-ProductsMinimalDicyclohexylurea
ScalabilityHighModerate

The acyl halide method is preferred for industrial-scale synthesis due to shorter reaction times and easier by-product removal.

Challenges and Optimization Strategies

  • By-Product Formation : Residual palladium from hydrogenation requires stringent filtration. Chelating resins or silica gel treatment reduce Pd content to <10 ppm.

  • Solvent Selection : Ethanol outperforms methanol in hydrogenation due to better intermediate solubility.

  • Temperature Control : Exothermic acylation necessitates gradual reagent addition to prevent thermal degradation .

Chemical Reactions Analysis

Synthetic Reactions

The synthesis of N-[2-fluoro-5-(4-piperidinyl)phenyl]butanamide and related analogs typically involves:

Amide Bond Formation

  • Acylation of Amines : Piperidine-substituted aniline derivatives react with butanoyl chloride or activated esters under basic conditions (e.g., DIPEA in DCM) to form the amide linkage. For example:

    4-Piperidinylaniline+Butanoyl chlorideBaseButanamide product[4][7]\text{4-Piperidinylaniline} + \text{Butanoyl chloride} \xrightarrow{\text{Base}} \text{Butanamide product}[4][7]
  • Coupling Reagents : Carbodiimides (e.g., EDC/HOBt) are used for coupling carboxylic acids (e.g., butanoic acid derivatives) with aromatic amines .

Piperidine Functionalization

  • Alkylation/Substitution : The piperidine nitrogen undergoes alkylation with electrophiles (e.g., benzyl bromide) to form quaternary ammonium salts .

  • Oxidation : Piperidine rings are oxidized to N-oxides using mCPBA or hydrogen peroxide, altering electronic properties .

Metabolic Reactions

In vivo metabolism of structurally related compounds (e.g., fentanyl analogs) suggests potential pathways:

Phase I Metabolism

Reaction TypeExample MetaboliteEnzymes Involved
Hydroxylation4-Hydroxy-piperidine derivativeCYP3A4, CYP2D6
N-DealkylationNorbutanamide (des-piperidinyl)CYP3A4
Amide HydrolysisButanoic acid + Aniline derivativeEsterases

Phase II Metabolism

  • Glucuronidation : Hydroxylated metabolites form glucuronide conjugates via UGT enzymes .

  • Sulfation : Aromatic hydroxyl groups are sulfated .

Aromatic Substitution

  • Electrophilic Substitution : The fluorinated phenyl ring undergoes nitration or halogenation at the para position relative to the amide group.

  • Nucleophilic Aromatic Substitution : Fluorine displacement by thiols or amines under basic conditions.

Amide Reactivity

  • Hydrolysis : Acidic or alkaline conditions cleave the amide bond to yield butanoic acid and 2-fluoro-5-(4-piperidinyl)aniline .

  • Reduction : LiAlH₄ reduces the amide to a primary amine .

Stability and Degradation

  • Photodegradation : UV exposure may cause C-F bond cleavage or piperidine ring oxidation .

  • Thermal Degradation : Decomposition at >200°C yields fluorobenzene derivatives and CO₂ .

Pharmacological Interactions

  • Opioid Receptor Binding : Analogous compounds (e.g., furanylfentanyl) show μ-opioid receptor binding via the amide and piperidine pharmacophores (Ki = 0.0279 nM) .

Scientific Research Applications

Pharmacological Applications

Butanamide derivatives have shown potential in several therapeutic areas, particularly in the treatment of central nervous system (CNS) disorders and cancer.

Central Nervous System Disorders

Research indicates that compounds similar to Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]- can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical in the treatment of CNS disorders such as anxiety and depression. These modulators can enhance or inhibit receptor activity, leading to improved therapeutic outcomes without the side effects typically associated with direct agonists or antagonists .

Cancer Treatment

The compound has been investigated for its role as a human CTPS1 inhibitor, showing promise in treating proliferative diseases including various cancers. Inhibitors like Butanamide derivatives can disrupt cancer cell proliferation and enhance recovery from vascular injuries, providing a dual therapeutic approach .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the piperidine ring and fluorine substitution significantly influence the compound's binding affinity and potency against specific targets. For instance, the introduction of fluorine atoms can enhance metabolic stability and receptor binding .

Interaction with Receptors

Butanamide compounds have been shown to selectively bind to various receptors involved in pain modulation and inflammatory responses. This selective binding is crucial for minimizing side effects while maximizing therapeutic efficacy .

Case Studies

Several studies have documented the efficacy of Butanamide derivatives in clinical and preclinical settings:

StudyFocusFindings
Study 1CNS DisordersDemonstrated that Butanamide derivatives modulate GPCR activity effectively, leading to reduced anxiety-like behaviors in animal models .
Study 2Cancer TreatmentIdentified significant inhibition of cancer cell growth in vitro when treated with Butanamide derivatives, particularly in colorectal cancer cells .
Study 3Pain ManagementShowed that analogues of Butanamide exhibit potent analgesic effects comparable to traditional opioids but with fewer side effects .

Mechanism of Action

The mechanism of action of Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]- involves its interaction with opioid receptors in the central nervous system. The compound binds to the μ-opioid receptor, leading to the inhibition of adenylate cyclase activity and a decrease in the release of neurotransmitters such as substance P and glutamate . This results in analgesic and anesthetic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]- and related compounds:

Compound Name Key Structural Features Biological Target/Activity Key Findings
Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]- - Butanamide chain
- 2-fluoro-5-(4-piperidinyl)phenyl substituent
Likely GPCRs or enzyme targets (inferred from analogs) Structural similarity to GPCR modulators (e.g., opioid receptors) suggests potential CNS activity. Piperidine may enhance binding to amine-sensitive receptors .
N-(2-Fluoro-5-(trifluoromethyl)phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide - Heptafluorinated butanamide
- 2-fluoro-5-(trifluoromethyl)phenyl group
Unknown (fluorination suggests metabolic stability focus) Extensive fluorination increases lipophilicity and oxidative stability. The trifluoromethyl group may sterically hinder off-target interactions compared to piperidinyl .
4-Fluorobutyrfentanyl (4F-BF) - Butanamide chain
- 4-fluorophenyl and 1-(2-phenylethyl)-4-piperidinyl groups
μ-opioid receptor agonist Demonstrated high opioid receptor affinity. The piperidinyl-phenylethyl group is critical for receptor binding, while fluorination improves bioavailability .
N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide - Butanamide with pyrimidine-sulfonamide core
- Chloropyridinylphenyl substituent
CTPS1 inhibitor (antiproliferative) Sulfonamide and pyrimidine groups confer enzyme inhibitory activity. The chloropyridinyl moiety enhances target specificity, differing from the piperidinyl-fluorophenyl motif in the parent compound .
N-(5-Phenylpyridin-2-yl)benzamide derivatives - Benzamide core with phenylpyridinyl and varied substituents (e.g., urea, carbamate) Dopamine D3 receptor modulators Replacing benzamide with butanamide (as in the target compound) alters conformational flexibility and binding kinetics. Piperidine substitution may improve selectivity over D2 receptors .

Structural and Functional Insights:

Amide Chain Length :

  • Butanamide derivatives (e.g., 4-Fluorobutyrfentanyl) exhibit balanced hydrophobicity and conformational flexibility, enabling membrane penetration and receptor engagement. Pentanamide analogs (e.g., compounds in ) may have extended binding pockets but reduced metabolic stability .

Comparatively, heptafluorination () prioritizes stability over receptor interaction .

Piperidinyl vs. Other Substituents :

  • Piperidinyl groups (as in the target compound and 4F-BF) are associated with CNS activity due to their ability to interact with amine-binding pockets in receptors. In contrast, sulfonamide or pyrimidine groups () shift activity toward enzyme inhibition .

Biological Target Specificity: The 4-piperidinyl-fluorophenyl motif in the target compound shares structural homology with opioid receptor ligands (e.g., fentanyl analogs) but lacks the phenylethyl group critical for μ-opioid binding.

Research Findings and Trends:

  • GPCR Modulation : highlights that replacing benzamide with butanamide in privileged structures can fine-tune allosteric modulation of receptors like GnRH or LH, though potency varies with substituent bulk and polarity .
  • Enzyme Inhibition : Butanamide derivatives with heterocyclic appendages (e.g., pyrimidine-sulfonamide in ) show promise as antiproliferative agents, underscoring the scaffold’s versatility .
  • Metabolic Stability : Fluorinated analogs (Evidences 10, 11) exhibit prolonged half-lives in vitro, making them candidates for CNS therapeutics where blood-brain barrier penetration is essential .

Biological Activity

Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]- is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities, particularly in the context of pharmacology and medicinal chemistry. This article delves into the biological activity of this specific compound, examining its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]- can be described as follows:

  • Molecular Formula : C15_{15}H18_{18}F1_{1}N2_{2}O
  • Molecular Weight : 250.32 g/mol
  • Functional Groups : Amide, Piperidine, Fluoro-substituted phenyl group

This structure is critical for its interaction with biological targets.

Biological Activity Overview

Research has indicated that piperidine derivatives, including Butanamide, exhibit a broad spectrum of biological activities. These include:

  • Antitumor Activity : Several studies have shown that piperidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to Butanamide have been evaluated for their effects on L1210 mouse leukemia cells, demonstrating potent inhibition with IC50_{50} values in the nanomolar range .
  • Anti-inflammatory Effects : The compound's potential to modulate inflammatory pathways has been noted. In vitro studies suggest that certain piperidine derivatives can influence the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammation .
  • Neuroprotective Properties : The ability of Butanamide to interact with neurotransmitter systems may offer neuroprotective effects. Research indicates that piperidine derivatives can act on various receptors involved in neurodegenerative diseases .

The biological activity of Butanamide and similar compounds is primarily mediated through their interaction with specific receptors and enzymes:

  • Receptor Modulation : Piperidine derivatives have been shown to act as agonists or antagonists at various G-protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways related to pain and inflammation .
  • Enzyme Inhibition : Studies indicate that these compounds can inhibit enzymes such as kinases and proteases, which are involved in cancer cell proliferation and survival . For example, the inhibition of BRAF kinase activity has been linked to antiproliferative effects in melanoma cells .
  • Metabolic Pathways : The metabolic profile of Butanamide suggests that it undergoes biotransformation via cytochrome P450 enzymes, leading to both active and inactive metabolites. This metabolism can influence its therapeutic efficacy and safety profile .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
AntitumorInhibition of L1210 cell proliferation
Anti-inflammatoryModulation of NF-κB activity
NeuroprotectiveInteraction with neurotransmitter receptors

Table 2: IC50_{50} Values for Related Compounds

CompoundIC50_{50} (nM)Target
Compound A (similar structure)50L1210 leukemia cells
Compound B (structurally related)30Melanoma cells
Compound C (piperidine derivative)75NF-κB inhibition

Case Studies

  • Antitumor Efficacy : A study evaluating the antitumor effects of a series of piperidine derivatives found significant inhibition of tumor growth in xenograft models when treated with compounds similar to Butanamide. The mechanism was attributed to direct apoptosis induction in cancer cells.
  • Neuroprotection : Another investigation focused on the neuroprotective effects of Butanamide-like compounds in models of neurodegeneration. Results indicated a reduction in neuronal apoptosis and inflammation markers, suggesting potential for treating conditions such as Alzheimer's disease.

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